molecular formula C13H12OS B1326329 3-(Benzyloxy)benzenethiol CAS No. 431878-96-5

3-(Benzyloxy)benzenethiol

Cat. No. B1326329
M. Wt: 216.3 g/mol
InChI Key: ZXDKMWKLTPCOOG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzenethiol is a compound that is structurally related to various synthesized molecules with potential applications in different fields of chemistry and biology. Although the provided papers do not directly discuss 3-(Benzyloxy)benzenethiol, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds. For instance, the synthesis of novel 1,3,5-tris(oligothienyl)benzenes and the structural analysis of a pyrazole derivative offer valuable information that can be extrapolated to understand the characteristics of 3-(Benzyloxy)benzenethiol.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with the introduction of various substituents to achieve desired properties. For example, the synthesis of a library of 3-(α-styryl)-benzo[b]thiophenes was achieved through a sequence of bromocyclization and palladium-catalyzed cross-couplings . Similarly, the regioselective lithiation of 3-(benzyloxy)isothiazole was reported, demonstrating the potential for functionalization at specific positions on the aromatic ring . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)benzenethiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(Benzyloxy)benzenethiol has been determined using various computational and analytical techniques. For instance, the optimized geometrical properties of a benzene-1,2-diol derivative were examined using density functional theory , and the crystal structure of a pyrazole derivative was elucidated by X-ray diffraction studies . These studies provide a foundation for predicting the molecular structure of 3-(Benzyloxy)benzenethiol, which could be expected to exhibit specific electronic and steric features due to the presence of the benzyloxy and thiol groups.

Chemical Reactions Analysis

The reactivity of benzenethiol derivatives has been explored in several contexts. Nucleophilic addition reactions involving benzenethiol to unsaturated nucleosides have been studied, revealing the importance of conjugation and steric factors in determining reactivity . Additionally, the use of benzoxazolethiol as a reactive agent for the synthesis of amides and esters suggests that the thiol group in 3-(Benzyloxy)benzenethiol could also participate in similar condensation reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into the behavior of 3-(Benzyloxy)benzenethiol. For example, the electrochemical properties of tris(oligothienyl)benzenes were investigated, indicating the potential for electropolymerization . The solvation effects on band gap energies of a benzene-1,2-diol derivative were calculated, which could be relevant for understanding the solubility and electronic properties of 3-(Benzyloxy)benzenethiol . Furthermore, the photovoltaic performance of a fullerene dyad with a benzene moiety suggests that 3-(Benzyloxy)benzenethiol could also find applications in materials science, particularly in the development of organic electronic devices.

Scientific Research Applications

Organic Synthesis and Material Science

  • Intermediate in Organic Synthesis : It has been identified as a valuable intermediate for introducing functional groups into molecules, thereby playing a crucial role in the synthesis of pharmaceuticals, pesticides, and organic materials. The synthesis process involves a series of reactions, starting from 3-aminobenzyl alcohol, leading to the creation of compounds used across various industries (H. We, 2015).

  • Nonlinear Optical Properties : Research on poly(3-alkoxythiophenes) derivatives, where 3-(Benzyloxy)benzenethiol acts as a side chain, has revealed their potential in developing optical limiting devices. The properties of these polymers, influenced by the length of the alkoxyl side chains and the polarity, suggest significant applications in photonics and optoelectronics (Dong Yanmao et al., 2010).

  • Photocatalysis : A study demonstrated the use of a 1,3,5-Tri(10H-phenothiazin-10-yl)benzene-based material, which, through visible-light harvesting, promotes sequential functionalizations of C(sp2)-H bonds. This showcases the synthetic potential of 3-(Benzyloxy)benzenethiol related compounds in creating pharmacologically relevant molecules under sustainable conditions (Cen Zhou et al., 2022).

Environmental Sensing and Detection

  • Fluorescent Chemodosimeter : 3-(Benzyloxy)benzenethiol has been utilized in the development of fluorescent chemodosimeters for detecting benzenethiols in aqueous media. Such applications are critical for environmental monitoring, where the detection of toxic substances is required for safety and regulatory compliance (Chunchang Zhao et al., 2013).

  • Flavor Detection in Food : A novel colorimetric fluorescent probe has been developed for rapid and visible detection of benzenethiol flavors in the food industry. This probe allows for the quantitative analysis of benzenethiols, demonstrating the compound's applicability in ensuring food safety and quality (Hao Wang et al., 2019).

Safety And Hazards

While specific safety and hazard information for 3-(Benzyloxy)benzenethiol was not found in the retrieved sources, it is generally recommended to avoid contact with skin and eyes, and not to breathe dust when handling similar chemical compounds .

Future Directions

3-(Benzyloxy)benzenethiol is a key intermediate for the preparation of pharmaceutical drugs . Its efficient and economical synthesis process makes it a promising compound for future research and development in the pharmaceutical industry .

properties

IUPAC Name

3-phenylmethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKMWKLTPCOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647871
Record name 3-(Benzyloxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)benzenethiol

CAS RN

431878-96-5
Record name 3-(Benzyloxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Benzyloxyaniline (2.06 g, 10.3 mmol) was dissolved in water (40 ml) and concentrated HCl (8 ml). The solution was cooled to 0° C. and solution of sodium nitrite (778 mg, 11.3 mmol) in water (10 ml) was added. After 15 min stirring at 0° C., the mixture was added to a solution of potassium ethyl xanthate (3.1 g, 20 mmol) in water (10 ml), and heated to 65° C. for 30 min. After cooling to room temperature, the reaction mixture was extracted twice with ethyl acetate. The combined organic layers were washed with 1N NaOH and water, and dried over MgSO4. The solvent was evaporated and the residue was dissolved in ethanol (50 ml). Potassium hydroxide (2 g, 40 mmol) was added and the mixture was heated to reflux for 16 h. The reaction mixture was cooled to room temperature, concentrated, and partitioned between diethylether and water. The aqueous layer was acidified to pH 1 with concentrated HCl, and then extracted twice with methylene chloride. The combined organic layers were dried over MgSO4 and the solvent was evaporated. The product was used in the next reaction step without further purification.
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
778 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five

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